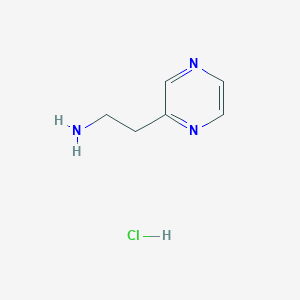

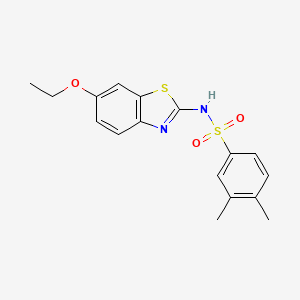

![molecular formula C15H12ClNO4S B2532963 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid CAS No. 1013296-98-4](/img/structure/B2532963.png)

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid, also known as CESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CESB belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Environmental Science Applications

- Water Treatment and Environmental Fate : A study investigated the transformation mechanism of benzophenone-4, a related compound, in water treatment processes, revealing insights into the environmental fate of similar benzoic acid derivatives. The research disclosed new transformation products and potential routes, emphasizing the role of chlorine substitution, Baeyer-Villiger-Type oxidation, ester hydrolysis, decarboxylation, and desulfonation in these processes (Xiao et al., 2013).

Materials Science Applications

- Conductivity Enhancement in Polymers : The enhanced conductivity of benzoic-acid-treated poly(3,4-ethlenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) was reported, which is crucial for developing highly flexible, organic light-emitting devices (OLEDs). The treatment led to significant improvements in the electrical properties of the polymer, demonstrating the potential of benzoic acid derivatives in electronic applications (Kang, Kim, & Kim, 2021).

Biochemistry and Pharmacology Applications

- Protein Binding Studies : The interaction of sulfonylurea and phenothiazine drugs with bovine serum albumin was explored using 2-(4'-Hydroxybenzeneazo)benzoic acid as a spectrophotometric probe. This study provides insights into the binding affinities and mechanisms of drug-protein interactions, which are critical for understanding the pharmacokinetics of sulfonamide derivatives (Zia & Price, 1975).

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid . These factors can affect the compound’s structure, its interaction with targets, and its overall biological activity.

properties

IUPAC Name |

4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4S/c16-13-5-1-11(2-6-13)9-10-22(20,21)17-14-7-3-12(4-8-14)15(18)19/h1-10,17H,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCVGSYHHDBJKB-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)

![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)